
2-glyceryl-Prostaglandin E2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prostaglandin E2 2-glyceryl ester is a 2-monoglyceride obtained by formal condensation of the carboxy group of prostaglandin E2 with the 2-hydroxy group of glycerol. It has a role as a human metabolite. It is a 2-monoglyceride, an alicyclic ketone, a secondary allylic alcohol, a prostaglandins E and a tetrol. It derives from a prostaglandin E2.
Aplicaciones Científicas De Investigación
Ocular Pharmacology
2-Glyceryl-Prostaglandin E2 (PGE2) exhibits distinct pharmacological properties, particularly in ocular studies. It has been explored for its potential in lowering intraocular pressure. Stable analogs of PGE2-glyceryl ester have shown efficacy in reducing intraocular pressure in animal models, suggesting the presence of a PGE2-glyceryl ester–specific recognition site in the eye (Woodward, Poloso, & Wang, 2016).
Inflammatory Pain Sensitization
PGE2 plays a crucial role in inflammatory pain sensitization. It inhibits a specific glycine receptor subtype (GlyR α3) in the spinal cord, which is a key mediator of central inflammatory pain sensitization. This discovery highlights the potential of GlyR α3 as a molecular target in pain therapy (Harvey et al., 2004).
Prostaglandin Receptor Modulation
PGE2 interacts with different G-protein-coupled receptors (EP1-4), each associated with distinct tissue localization and signaling pathways. Understanding the structural features of EP modulators required for subtype-selective activity could be beneficial in the therapy of various pathophysiological states, including neurological diseases and cancer (Markovič et al., 2017).
Impact on Immunity
PGE2 significantly affects key aspects of immunity. It plays divergent roles in immune regulation, inflammation, and potentially in cancer progression. This highlights the importance of understanding PGE2's diverse activities for developing new immune modulation therapies (Harris et al., 2002).
Role in Eicosanoid Biology
PGE2 is a crucial eicosanoid lipid mediator involved in numerous homeostatic biological functions and inflammation. Insights into the mechanisms of inflammatory responses, pain, and fever derived from the study of eicosanoid biology could be significant (Funk, 2001).
Propiedades
Nombre del producto |
2-glyceryl-Prostaglandin E2 |
|---|---|
Fórmula molecular |
C23H38O7 |
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
1,3-dihydroxypropan-2-yl (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C23H38O7/c1-2-3-6-9-17(26)12-13-20-19(21(27)14-22(20)28)10-7-4-5-8-11-23(29)30-18(15-24)16-25/h4,7,12-13,17-20,22,24-26,28H,2-3,5-6,8-11,14-16H2,1H3/b7-4-,13-12+/t17-,19+,20+,22+/m0/s1 |
Clave InChI |
HJWDPZIOTMUWRW-CXZSOYKBSA-N |
SMILES isomérico |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)OC(CO)CO)O)O |
SMILES canónico |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)OC(CO)CO)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



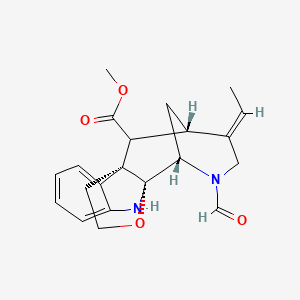
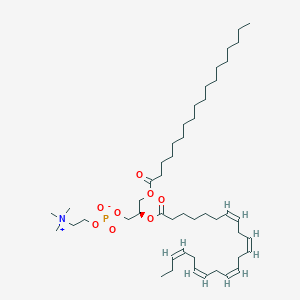
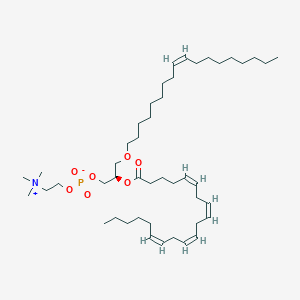
![4-[(2S)-2-[2-(4-ethoxyphenyl)ethylamino]-3-[[(2S)-1-(methylamino)hexan-2-yl]amino]propyl]phenol](/img/structure/B1264107.png)
![N-[5-[(2,6-difluorophenyl)sulfonylamino]pentyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1264108.png)
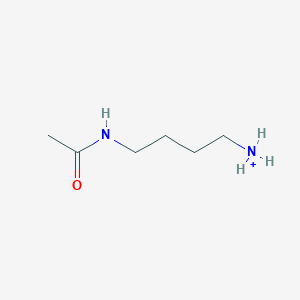




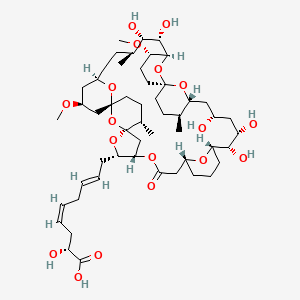
![N-[(2S)-3-(4-benzoylphenyl)-1-oxo-1-(prop-2-ynylamino)propan-2-yl]carbamic acid tert-butyl ester](/img/structure/B1264119.png)

![1-(8-[5]-Ladderane-octanoyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerol](/img/structure/B1264122.png)